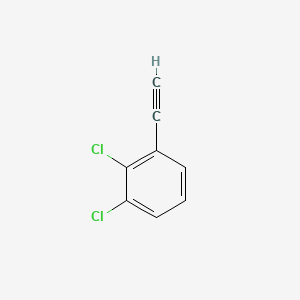

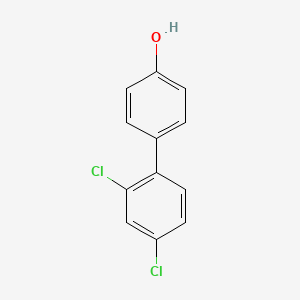

4-(2,4-Dichlorophenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

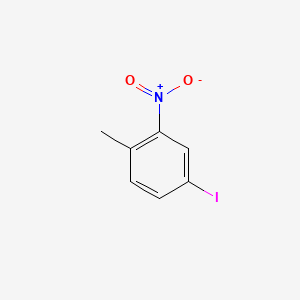

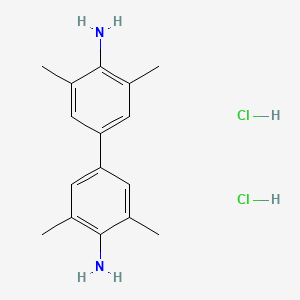

“4-(2,4-Dichlorophenyl)phenol” is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O . It is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Synthesis Analysis

A novel Schiff base 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol was synthesized from the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a [1:1] ratio in the presence of glacial acetic acid as a catalyst .

Molecular Structure Analysis

The molecular formula of “4-(2,4-Dichlorophenyl)phenol” is C6H4Cl2O . The molecular weight is 163.001 Da . The IUPAC Standard InChI is InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H .

Physical And Chemical Properties Analysis

“4-(2,4-Dichlorophenyl)phenol” is a white solid with a phenolic odor . It has a density of 1.38 g/cm3 . The melting point is 43.2 °C (109.8 °F; 316.3 K) and the boiling point is 210 °C (410 °F; 483 K) . It is soluble in water at 50 g/L .

Scientific Research Applications

Degradation of 2,4-Dichlorophenol in Water

The compound is used in the efficient degradation of 2,4-dichlorophenol in water through sequential electrocatalytic reduction and oxidation with a Pd-MWCNTs/Ni-foam electrode . The removal efficiencies of 2,4-DCP, phenol, and total organic carbon (TOC) reached 99.72%, 97.07%, and 61.45%, respectively .

2. Removal of 2,4-Dichlorophenol by Modified Fly Ash-loaded nZVI/Ni Particles Nanoscale zero-valent iron (nZVI) is used in environmental restoration. Chemical treatment of fly ash (CFA) was employed as a support material to disperse iron nickel bimetal nanoparticles (CFA-nZVI/Ni) to remove 2,4-dichlorophenol . The degradation of 2,4-DCP by CFA-nZVI/Ni followed pseudo-first-order kinetics .

Production of Herbicides

2,4-Dichlorophenol is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Industrial Applications

2,4-DCP plays indispensable roles in the industries of dye, petroleum, pharmaceutical, herbicide, insecticide, paper-making, and textile .

Environmental Contaminant Removal

Due to their high production and consumption, CPs have been frequently detected in water bodies, resulting in severe environmental pollution . Therefore, it is a critical issue to develop efficient and eco-friendly techniques to remove CPs from the aquatic environment .

Health and Safety

Because of their persistence, bioaccumulation, and carcinogenicity properties, CPs can cause deleterious effects on the human gastrointestinal tract, respiratory system, cardiovascular system, skin, and mucous membrane . Therefore, the study and application of 2,4-DCP in mitigating these effects is crucial.

Mechanism of Action

The removal process of 2,4-Dichlorophenol by CFA-nZVI/Ni included adsorption and reduction . The 2-CP (7.1 mg/L) and 4-CP (11.6 mg/L) could be converted to phenol using the CFA-nZVI/Ni system . The following steps were taken in the electrophilic substitution reaction between substituted phenols and hydrogen radicals: 2,4-DCP > 2-CP > 4-CP > phenol .

Safety and Hazards

The LD50 is 580 mg/kg (rats, oral) . Liquid (molten) 2,4-DCP is readily absorbed through the skin . Solid 2,4-DCP does not readily absorb through skin and has a lower NFPA H=3 rating (versus H=4 for molten 2,4-DCP) . This is primarily caused by instantaneous kidney failure, liver failure, and failure of various other organs .

properties

IUPAC Name |

4-(2,4-dichlorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUPUWFUWPODDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

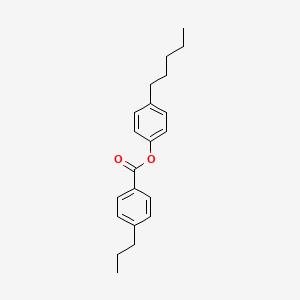

Molecular Formula |

C12H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968671 |

Source

|

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenyl)phenol | |

CAS RN |

53890-76-9 |

Source

|

| Record name | 4-(2,4-Dichlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.